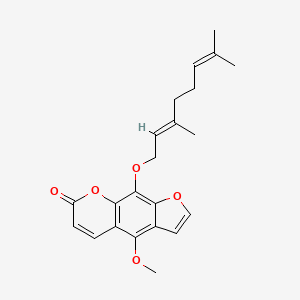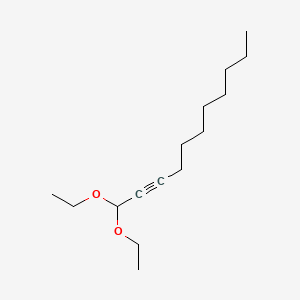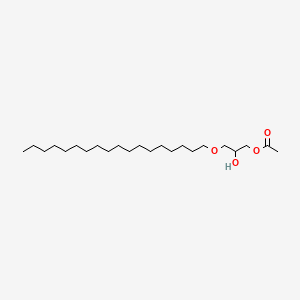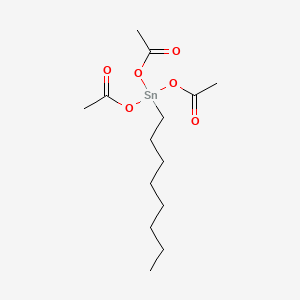
2-(3-Pyridyloxy)benzothiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Pyridyloxy)benzothiazole is a heterocyclic compound that combines a benzothiazole moiety with a pyridine ring through an ether linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Pyridyloxy)benzothiazole typically involves the reaction of 2-mercaptobenzothiazole with 3-chloropyridine in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism where the thiol group of 2-mercaptobenzothiazole attacks the chloropyridine, resulting in the formation of the ether linkage.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring.
Reduction: Reduction reactions can target the nitrogen atoms in the pyridine and benzothiazole rings.
Substitution: The compound can participate in substitution reactions, especially nucleophilic substitutions at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or potassium tert-butoxide.
Major Products:
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of the compound, potentially altering the aromaticity of the rings.
Substitution: Substituted derivatives with various functional groups replacing hydrogen atoms on the pyridine ring.
Aplicaciones Científicas De Investigación
2-(3-Pyridyloxy)benzothiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and bacterial infections.
Industry: Utilized in the development of materials with specific electronic and optical properties, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Mecanismo De Acción
The mechanism of action of 2-(3-Pyridyloxy)benzothiazole involves its interaction with specific molecular targets within cells. The compound can bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication, leading to cell death in cancer cells. The exact molecular pathways and targets can vary depending on the specific application and context.
Comparación Con Compuestos Similares
2-(2-Pyridyloxy)benzothiazole: Similar structure but with the pyridine ring attached at the 2-position.
2-(4-Pyridyloxy)benzothiazole: Pyridine ring attached at the 4-position.
2-(3-Pyridylthio)benzothiazole: Sulfur atom linking the benzothiazole and pyridine rings instead of oxygen.
Uniqueness: 2-(3-Pyridyloxy)benzothiazole is unique due to its specific ether linkage between the benzothiazole and pyridine rings. This structural feature can influence its chemical reactivity, biological activity, and physical properties, making it distinct from other similar compounds.
Propiedades
Número CAS |
37525-46-5 |
|---|---|
Fórmula molecular |
C12H8N2OS |
Peso molecular |
228.27 g/mol |
Nombre IUPAC |
2-pyridin-3-yloxy-1,3-benzothiazole |
InChI |
InChI=1S/C12H8N2OS/c1-2-6-11-10(5-1)14-12(16-11)15-9-4-3-7-13-8-9/h1-8H |
Clave InChI |
TUDRTMMRQNPVLZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)N=C(S2)OC3=CN=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



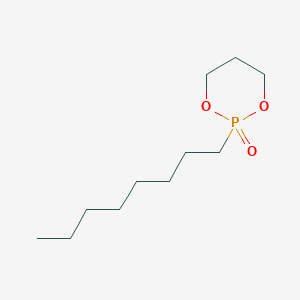
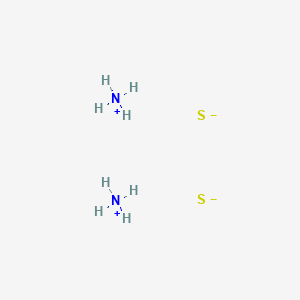

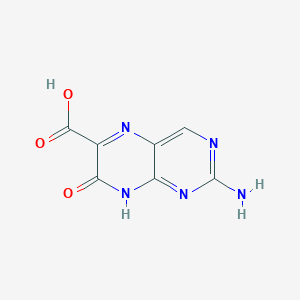
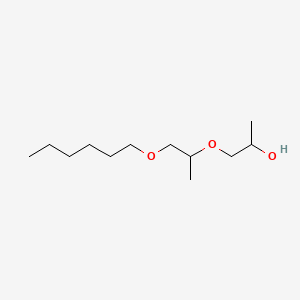


![4-chloro-2-[5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl]benzaldehyde](/img/structure/B12655473.png)
